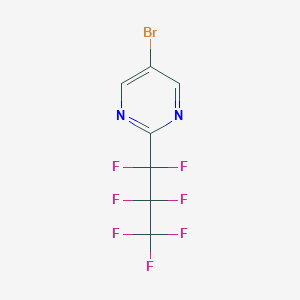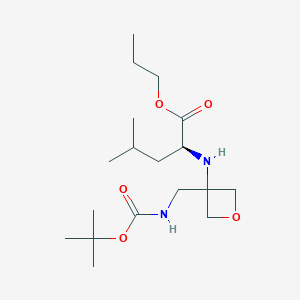
5-Bromo-2-(perfluoropropyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(perfluoropropyl)pyrimidine is a heterocyclic organic compound with the molecular formula C7H2BrF7N2. It is a derivative of pyrimidine, where the hydrogen atoms at positions 2 and 5 are replaced by a perfluoropropyl group and a bromine atom, respectively.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(perfluoropropyl)pyrimidine typically involves the bromination of a pyrimidine precursor. One common method is the reaction of 2-bromomalonaldehyde with amidine compounds, which yields the desired 5-bromo-2-substituted pyrimidine compound . Another approach involves the use of sodium monobromoisocyanurate (SMBI) for the bromination of pyrimidine nucleosides .
Industrial Production Methods
For large-scale production, the synthesis process must be efficient and cost-effective. The method involving 2-bromomalonaldehyde and amidine compounds is advantageous due to its simplicity, safety, and low cost, making it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(perfluoropropyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with arylboronic acids to form substituted pyrimidine derivatives.
Oxidation and Reduction Reactions: While specific examples for this compound are limited, pyrimidine derivatives generally undergo oxidation and reduction under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Arylboronic Acids: Reactants in Suzuki-Miyaura coupling.
Sodium Monobromoisocyanurate (SMBI): Used for bromination.
Major Products
The major products formed from these reactions are various substituted pyrimidine derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
5-Bromo-2-(perfluoropropyl)pyrimidine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(perfluoropropyl)pyrimidine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to nucleic acids, thereby affecting cellular processes. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-iodopyrimidine: Another halogenated pyrimidine derivative used in cross-coupling reactions.
5-Bromo-2-fluoropyrimidine: Similar in structure but with a fluorine atom instead of a perfluoropropyl group.
Uniqueness
5-Bromo-2-(perfluoropropyl)pyrimidine is unique due to the presence of the perfluoropropyl group, which imparts distinct chemical properties such as increased stability and hydrophobicity. This makes it particularly useful in applications requiring these characteristics .
Propriétés
IUPAC Name |
5-bromo-2-(1,1,2,2,3,3,3-heptafluoropropyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF7N2/c8-3-1-16-4(17-2-3)5(9,10)6(11,12)7(13,14)15/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKYWMZAJDWQKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(C(C(F)(F)F)(F)F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF7N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(S)-6-(4-(tert-butoxy)benzyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8050483.png)
![(S)-6-(tert-butoxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B8050484.png)


![2-[3-[(tert-Butoxycarbonylamino)methyl]oxetane-3-ylamino]acetic acid propyl ester](/img/structure/B8050509.png)


![(2S)-2-[3-[(Benzyloxycarbonylamino)methyl]oxetane-3-ylamino]-3-(4-tert-butoxyphenyl)propionic acid propyl ester](/img/structure/B8050535.png)


![[(1S,2R)-2-(trifluoromethyl)cyclopropyl]methanol](/img/structure/B8050547.png)
![[1-(3-Bromophenyl)-2,2-difluoroethyl] diethyl phosphate](/img/structure/B8050554.png)

![[2-(1,1,2,2,2-Pentafluoroethyl)pyrimidin-5-yl]boronic acid](/img/structure/B8050573.png)
